Spirosolane

説明

特性

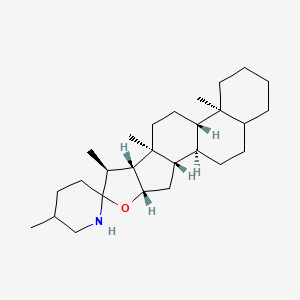

分子式 |

C27H45NO |

|---|---|

分子量 |

399.7 g/mol |

IUPAC名 |

(1R,2S,4S,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine] |

InChI |

InChI=1S/C27H45NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24,28H,5-16H2,1-4H3/t17?,18-,19?,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1 |

InChIキー |

KOZCINYDCJVLDW-YOGGMVBGSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |

異性体SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)C)OC16CCC(CN6)C |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |

製品の起源 |

United States |

科学的研究の応用

Biological Role and Toxicity

Toxicity in Potatoes

Spirosolane derivatives, particularly α-solanine and α-chaconine, are known for their toxic effects when present in high concentrations in potatoes. These compounds can lead to food poisoning symptoms in humans. Recent research has elucidated the biosynthesis pathway of α-solanine from this compound, highlighting the role of the dioxygenase enzyme (DPS) in this conversion . Understanding this pathway is crucial for developing potato varieties with reduced toxicity.

Agricultural Applications

Pest Resistance

The bitter-tasting α-tomatine, a this compound found in unripe tomatoes, serves as a natural defense mechanism against pests. Its accumulation in unripe fruits deters herbivores and pathogens, making it a valuable trait for breeding programs aimed at enhancing pest resistance in crops .

Genetic Engineering

Recent advancements in genetic engineering have allowed researchers to manipulate the biosynthesis of spirosolanes. By targeting specific genes involved in the conversion of this compound to toxic solanidanes, scientists aim to create genetically modified potato varieties that minimize the production of harmful glycoalkaloids while retaining beneficial traits .

Pharmacological Potential

Medicinal Properties

this compound compounds have been studied for their potential medicinal properties, including anti-cancer and anti-inflammatory effects. For instance, α-tomatine has demonstrated cytotoxic activity against certain cancer cell lines, suggesting its potential as a therapeutic agent .

Research Case Study: Cytotoxicity Testing

A study investigated the cytotoxic effects of α-tomatine on human cancer cell lines. The results indicated that α-tomatine induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective action positions this compound derivatives as promising candidates for cancer therapeutics .

Food Safety and Regulation

Monitoring Glycoalkaloid Levels

The presence of this compound derivatives in food products necessitates stringent monitoring due to their toxic nature. Regulatory bodies have established guidelines for acceptable levels of glycoalkaloids in food products to ensure consumer safety .

Case Study: Tomato-Based Products

A comprehensive survey analyzed glycoalkaloid concentrations in various tomato-based products using advanced extraction and quantification methods. The findings revealed that total glycoalkaloid concentrations varied significantly across products, underscoring the importance of monitoring these compounds for food safety purposes .

Future Research Directions

Ongoing research aims to further elucidate the biosynthetic pathways of spirosolanes and their derivatives to explore new applications in agriculture and medicine. Future studies may focus on:

- Understanding Genetic Variations: Investigating genetic variations among Solanaceae species that affect this compound biosynthesis.

- Developing Bioengineering Techniques: Enhancing crop resilience through bioengineering techniques targeting this compound metabolism.

- Exploring New Therapeutic Uses: Conducting clinical trials to assess the efficacy of this compound derivatives as therapeutic agents.

化学反応の分析

Biosynthetic Conversion to Solanidanes via DPS Enzyme

Spirosolanes serve as precursors for solanidane SGAs through a dioxygenase (DPS)-mediated reaction:

-

C-16α hydroxylation : DPS catalyzes hydroxylation at C-16α of the spirosolane backbone, forming a 16-hemiacetal intermediate .

-

Ring rearrangement : The hemiacetal undergoes condensation with the F-ring nitrogen, resulting in E/F ring rearrangement to form a solanidane skeleton with an iminium ion structure .

Key mechanistic insights :

-

18O labeling experiments confirm the hydroxyl oxygen originates from the substrate rather than molecular oxygen .

-

DPS shows 1,123-fold higher activity for glycosylated spirosolanes (e.g., α-solamarine) than aglycones, indicating glycosylation precedes solanidane formation .

Microbial Degradation in the Gastrointestinal Tract

The pig cecum model reveals gut microbiota-driven metabolism of spirosolanes:

| This compound | Primary Metabolite | Degradation Time | Intermediate Detected |

|---|---|---|---|

| Solanine (sola triose) | Solanidine | <10 min | β-solanine (d-glc loss) |

| Solasonine (sola triose) | Solasodine | <10 min | β-solasonine |

| Chaconine (chaco triose) | Solanidine | 60 min | None |

-

Sugar moiety influence : Solatriose-conjugated spirosolanes (solanine, solasonine) degrade 6x faster than chacotriose-linked analogs (chaconine) .

-

Metabolite stability : Aglycones like solanidine remain stable post-degradation, while solasodine undergoes further microbial metabolism .

Complexation with Sterols

Spirosolanes form non-covalent complexes with sterols, altering their solubility:

-

α-Tomatine-cholesterol complex : Forms a 1:1 insoluble complex via hydrophobic and hydrogen-bonding interactions .

-

Biological implications : Reduces membrane permeability and enhances antifungal activity by disrupting sterol-rich fungal membranes .

Analytical Fragmentation Patterns in Mass Spectrometry

LC-MS/MS analysis identifies spirosolanes via characteristic fragments:

| Precursor Ion (m/z) | Product Ion (m/z) | Structural Origin |

|---|---|---|

| 1,032 (α-tomatine) | 255 | A-D rings of steroidal backbone |

| 1,032 (α-tomatine) | 273 | A-D rings + hydroxyl group |

| 868 (solasodine) | 253 | Desaturated B-ring derivative |

-

Fragmentation at 20–65 eV collision energies confirms ring-specific cleavages .

-

Elution order and isotopic patterns differentiate isomers (e.g., 22αN vs. 22βN-spirosolanes) .

Enzymatic Modifications during Ripening

In tomatoes, spirosolanes like α-tomatine are metabolized by 23DOX:

Q & A

Basic Research Questions

Q. What are the key structural features of Spirosolane that contribute to its bioactivity in antiviral research?

- Methodological Answer : Structural elucidation involves techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to identify functional groups (e.g., hydroxyl or this compound-specific rings). Molecular docking studies, as in , highlight interactions between this compound and viral proteins (e.g., SARS-CoV-2 HE protein), where binding affinity is quantified via MM/PBSA calculations. These methods help correlate structural motifs (e.g., steroidal backbone modifications) with bioactivity .

Q. How is this compound identified and isolated from natural sources?

- Methodological Answer : Phytochemical screening using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) isolates this compound from plant extracts. Fractionation guided by bioactivity assays (e.g., antiviral inhibition) refines purification. ’s molecular dynamics (MD) studies presuppose purified compounds, implying prior isolation via these techniques .

Q. What spectroscopic techniques confirm this compound’s purity and structural integrity?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups, while 1D/2D NMR (e.g., and NMR) resolves stereochemistry. High-resolution MS validates molecular weight. Purity is assessed via HPLC with UV/Vis detection, ensuring >95% purity for experimental use .

Advanced Research Questions

Q. How can molecular dynamics simulations optimize this compound’s binding affinity to viral proteins?

- Methodological Answer : MD simulations (e.g., using YASARA or GROMACS) analyze protein-ligand stability over 10–100 ns trajectories. Parameters like root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) are calculated. shows this compound’s dynamic interactions with SARS-CoV-2 HE protein, where modifying solvent-accessible surface areas or hydrogen bonding networks could enhance affinity .

Q. What experimental design considerations are critical for evaluating this compound’s efficacy in in vivo models?

- Methodological Answer : Use randomized controlled trials (RCTs) with dose-escalation studies (e.g., 5–50 mg/kg) in animal models. Control groups should account for vehicle effects and baseline viral loads. Preclinical guidelines () mandate adherence to NIH standards for reproducibility, including detailed pharmacokinetic (PK) and toxicity profiling .

Q. How should researchers resolve contradictions in this compound’s reported binding affinities across studies?

- Methodological Answer : Conduct sensitivity analyses by varying simulation parameters (e.g., force fields, solvation models) or experimental conditions (e.g., pH, temperature). ’s MM/PBSA results (+4.386 kcal/mol for this compound vs. -132.237 kcal/mol for Silymarin) suggest validating findings via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile discrepancies .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

- Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC values. emphasizes reporting confidence intervals and applying ANOVA for inter-group comparisons. Bootstrap resampling can address non-normal distributions in small-sample studies .

Data Presentation Guidelines

- Tables : Summarize binding energies (e.g., MM/PBSA, docking scores) in structured tables with footnotes explaining methodologies ().

- Figures : Use time-resolved interaction diagrams (e.g., ’s 0–10 ns MD snapshots) to visualize this compound’s binding dynamics. Ensure color accessibility and cite software tools (e.g., Discovery Studio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。